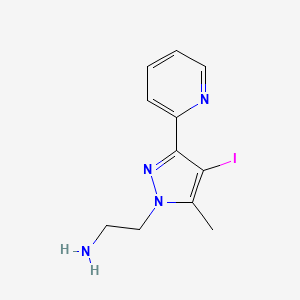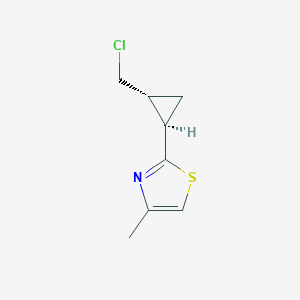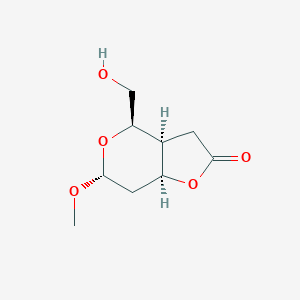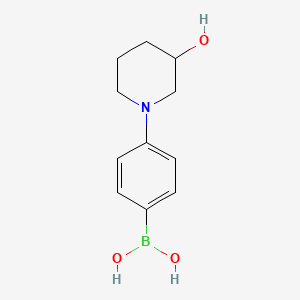
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and is characterized by multiple hydroxyl groups and a methyl group. This compound is often used in research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride typically involves the reduction of corresponding lactones or the hydrogenation of suitable precursors. One common method includes the catalytic hydrogenation of 6-methyltetrahydro-2H-pyran-2-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same catalytic hydrogenation but is optimized for large-scale production with controlled temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Formation of 6-methyltetrahydro-2H-pyran-2,3,4,5-tetraone.
Reduction: Formation of fully saturated tetrahydropyran derivatives.
Substitution: Formation of halogenated or alkylated tetrahydropyran derivatives.
科学研究应用
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
作用机制
The mechanism by which (3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s structure enables it to act as a substrate or inhibitor in enzymatic reactions, thereby modulating biological processes.
相似化合物的比较
Similar Compounds
(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one:
6-Methyltetrahydro-2H-pyran-2-one: A precursor in the synthesis of the target compound, it lacks the multiple hydroxyl groups.
Uniqueness
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride is unique due to its combination of multiple hydroxyl groups and a methyl group on the tetrahydropyran ring. This unique structure imparts specific reactivity and interaction capabilities, making it valuable in various research and industrial applications.
属性
分子式 |
C6H13ClO5 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC 名称 |
(3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C6H12O5.ClH/c1-2-3(7)4(8)5(9)6(10)11-2;/h2-10H,1H3;1H/t2-,3-,4+,5-,6?;/m1./s1 |
InChI 键 |
YREMZNGWICLMSF-BMZZJELJSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O.Cl |
规范 SMILES |
CC1C(C(C(C(O1)O)O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)

![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)

![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)

![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)



